3-(2-Fluoroethyl)aniline
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Overview
Description
3-(2-Fluoroethyl)aniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the aniline ring is substituted with a 2-fluoroethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with aniline.
Reduction of Nitroarenes: Another method involves the reduction of 3-(2-fluoroethyl)nitrobenzene using hydrogen gas in the presence of a palladium catalyst to produce 3-(2-fluoroethyl)aniline.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Fluoroethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: 3-(2-Fluoroethyl)nitrobenzene
Reduction: Various amine derivatives
Substitution: 3-(2-Fluoroethyl)nitrobenzene, 3-(2-Fluoroethyl)sulfonic acid, etc.
Scientific Research Applications
Chemistry: 3-(2-Fluoroethyl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications. Fluorinated aniline derivatives are studied for their anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
- 3-(2-Chloroethyl)aniline
- 3-(2-Bromoethyl)aniline
- 3-(2-Iodoethyl)aniline
Comparison: 3-(2-Fluoroethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
3-(2-fluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLTSQYAYNFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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